TFFH

概要

説明

Tetramethylfluoroformamidinium (hexafluorophosphate) is a nonhygroscopic white crystalline salt that is stable under ordinary conditions. It was first introduced by Carpino and El-Faham in 1995. This compound is known for its stability and ease of handling, making it a valuable reagent in organic synthesis .

科学的研究の応用

Tetramethylfluoroformamidinium (hexafluorophosphate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for deoxofluorination and peptide coupling reactions.

Biology: Utilized in the synthesis of biologically active molecules, including peptides and small molecules.

Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Applied in the production of fine chemicals and advanced materials.

作用機序

テトラメチルフルオロホルムアミジニウム(ヘキサフルオロリン酸)は、フッ素化やカップリング反応に対するアルコールやカルボン酸の活性化によって作用します。分子標的は、対応するフッ化物または酸フッ化物に変換されるヒドロキシル基とカルボキシル基です。 関与する経路には、求核置換反応と脱酸素フッ素化反応が含まれます .

類似の化合物:

XtalFluor-E: テトラメチルフルオロホルムアミジニウム(ヘキサフルオロリン酸)よりも発熱分解熱が高い別の脱酸素フッ素化試薬です。

XtalFluor-M: XtalFluor-Eに似ていますが、分解温度が低くなっています.

独自性: テトラメチルフルオロホルムアミジニウム(ヘキサフルオロリン酸)は、その安定性、取り扱いやすさ、および長い保存期間のために独特です。 これは、XtalFluor-EやXtalFluor-Mなどの他の脱酸素フッ素化試薬に比べて、はるかに安定しており、安全です .

生化学分析

Biochemical Properties

Fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate plays a significant role in biochemical reactions. It is used as a reagent for the synthesis of cationic antimicrobial β-2,2-amino acid derivatives, philanthotoxin analogues for inhibition of the ionotropic glutamate receptor, and small β-peptidomimetics for antimicrobials . The nature of these interactions involves the conversion of carboxylic acids to acid fluorides, which is a crucial step in peptide synthesis .

Molecular Mechanism

The molecular mechanism of Fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate involves its reactivity towards self-assembled monolayers (SAMs) of 16-mercaptohexadecanoic acid on gold, forming interchain carboxylic anhydrides (ICAs) instead of acid fluorides under most conditions .

準備方法

Synthetic Routes and Reaction Conditions: Tetramethylfluoroformamidinium (hexafluorophosphate) can be synthesized from 1,1,3,3-tetramethylurea through a three-step process:

Chlorination: Tetramethylchloroformamidinium chloride is prepared from 1,1,3,3-tetramethylurea using chlorination agents such as phosgene, oxalyl chloride, or phosphorus oxychloride.

Ion Exchange: The chloride counter ion is replaced by a hexafluorophosphate ion using potassium hexafluorophosphate or hexafluorophosphoric acid.

Industrial Production Methods: The industrial production of tetramethylfluoroformamidinium (hexafluorophosphate) follows the same synthetic route but is scaled up to produce larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: テトラメチルフルオロホルムアミジニウム(ヘキサフルオロリン酸)は、次のようなさまざまな反応を起こします。

脱酸素フッ素化: これは、アルコールやカルボン酸を対応するフッ化物に変換する脱酸素フッ素化試薬として作用します。

カップリング反応: これは、ペプチド合成においてカップリング試薬として使用され、保護されたアミノ酸を酸フッ化物に変換します.

一般的な試薬と条件:

脱酸素フッ素化: 酢酸エチルを溶媒として、トリエチルアミンとトリエチルアミントリヒドロフルオリドを添加剤として必要とします.

カップリング反応: 通常、トリエチルアミンなどの塩基の存在下で塩基性条件下で行われます.

主な生成物:

脱酸素フッ素化: フッ素化されたアルコールやカルボン酸を生成します。

カップリング反応: 酸フッ化物とさまざまなカルボン酸誘導体を生成します.

4. 科学研究への応用

テトラメチルフルオロホルムアミジニウム(ヘキサフルオロリン酸)は、科学研究において幅広い用途があります。

化学: 脱酸素フッ素化やペプチドカップリング反応のための有機合成における試薬として使用されます。

生物学: ペプチドや小分子などの生物活性分子の合成に使用されます。

医学: 特に医薬品候補の合成において、医薬品の開発に使用されます。

類似化合物との比較

XtalFluor-E: Another deoxofluorination reagent with a higher exothermic heat of decomposition compared to tetramethylfluoroformamidinium (hexafluorophosphate).

XtalFluor-M: Similar to XtalFluor-E but with a lower decomposition temperature.

Uniqueness: Tetramethylfluoroformamidinium (hexafluorophosphate) is unique due to its stability, ease of handling, and long shelf life. It is significantly more stable and safer compared to other deoxofluorination reagents like XtalFluor-E and XtalFluor-M .

生物活性

Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) is a specialized reagent primarily used in organic synthesis, particularly in peptide coupling reactions. Its biological activity is characterized by its ability to facilitate the formation of peptide bonds and its interactions with various biomolecules. This article delves into the compound's biochemical properties, molecular mechanisms, and relevant case studies, supported by data tables.

This compound is known for its role as an activating agent in biochemical reactions. It converts carboxylic acids into more reactive intermediates, enabling the formation of amide bonds with amines. This property is essential for synthesizing peptides and proteins, making this compound a valuable tool in biochemical research.

Key Properties:

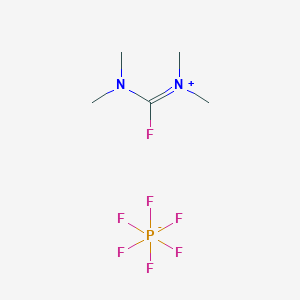

- Molecular Formula: C₅H₁₂F₇N₂P

- Molecular Weight: 264.13 g/mol

- Appearance: White to almost white powder or crystals

- Melting Point: 109.0 to 113.0 °C

- Purity: >97.0% .

Cellular Effects

This compound influences various cellular processes, including:

- Cell Signaling: Modulates signaling pathways that affect gene expression and cellular metabolism.

- Gene Expression: Alters the expression of genes involved in cell growth and differentiation.

- Enzyme Activity: Can activate or inhibit specific enzymes, impacting metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level:

- Binding Interactions: this compound binds to enzymes and proteins, leading to their activation or inhibition.

- Reactivity with Self-Assembled Monolayers (SAMs): this compound has been shown to react with carboxylic acid-terminated SAMs on gold surfaces, producing interchain carboxylic anhydrides under certain conditions .

Case Studies

-

Peptide Synthesis:

In a study involving the synthesis of dipeptides using this compound, researchers demonstrated that this compound effectively facilitated peptide bond formation between Fmoc-Phe-OH and H-Ala-OMe·HCl in dichloromethane. The reaction yielded a dipeptide with an impressive yield of 87% . -

Reactivity Towards Functional Groups:

This compound has been shown to maintain reactivity across a variety of substrates, including those with sensitive functional groups. This versatility allows for its use under mild reaction conditions, which is advantageous in synthetic organic chemistry .

Data Table: Summary of Biological Activity Findings

| Property/Activity | Description |

|---|---|

| Activation Role | Converts carboxylic acids to reactive intermediates |

| Impact on Gene Expression | Modulates genes related to growth and differentiation |

| Enzyme Interaction | Activates/inhibits enzymes affecting metabolism |

| Yield in Peptide Synthesis | Up to 87% yield in dipeptide formation |

| Reactivity | Effective across diverse substrates |

Safety and Handling

This compound is classified as moisture-sensitive and heat-sensitive. It can cause skin irritation and serious eye irritation upon contact. Proper safety measures should be observed when handling this compound, including wearing protective gloves and eye protection .

特性

IUPAC Name |

[dimethylamino(fluoro)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVXOOLKAGPJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)F.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12F7N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164298-23-1 | |

| Record name | Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164298-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。